molecular formula C15H18N2O3S B497438 4-methoxy-2,5-dimethyl-N-(2-pyridinylmethyl)benzenesulfonamide CAS No. 433953-87-8

4-methoxy-2,5-dimethyl-N-(2-pyridinylmethyl)benzenesulfonamide

Cat. No.: B497438
CAS No.: 433953-87-8
M. Wt: 306.4g/mol
InChI Key: ZEKBBMNFRCYOLP-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-methoxy-2,5-dimethyl-N-(2-pyridinylmethyl)benzenesulfonamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product yield and purity .

Chemical Reactions Analysis

4-methoxy-2,5-dimethyl-N-(2-pyridinylmethyl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-methoxy-2,5-dimethyl-N-(2-pyridinylmethyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

4-methoxy-2,5-dimethyl-N-(2-pyridinylmethyl)benzenesulfonamide can be compared with other benzenesulfonamide derivatives, such as:

These comparisons highlight the unique structural features of this compound and its potential advantages in various applications.

Biological Activity

4-Methoxy-2,5-dimethyl-N-(2-pyridinylmethyl)benzenesulfonamide, a compound with notable structural features, has garnered attention for its potential biological activities. This article reviews available literature on its biological properties, including antiproliferative effects, antibacterial activity, and other relevant pharmacological applications.

Chemical Structure and Properties

  • Chemical Formula : C17H19N3O2S
  • Molecular Weight : 329.42 g/mol
  • CAS Number : 73590-85-9

The compound features a benzenesulfonamide moiety with methoxy and dimethyl substitutions, which contribute to its biological activity.

Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of various derivatives of benzenesulfonamide compounds. For instance, a related compound demonstrated significant inhibitory activity against several cancer cell lines:

CompoundCell LineIC50 (µM)
This compoundMCF-7 (Breast Cancer)3.1
2-Hydroxy-4-methoxy derivativeHCT 116 (Colon Cancer)3.7
3,4,5-Trihydroxy derivativeMCF-74.8

These results indicate that the compound exhibits selective antiproliferative activity, particularly against the MCF-7 breast cancer cell line, suggesting a potential role in cancer therapy .

Antibacterial Activity

The antibacterial properties of sulfonamide derivatives have been extensively studied. The compound showed selective activity against Gram-positive bacteria such as Enterococcus faecalis and Staphylococcus aureus:

CompoundTarget BacteriaMIC (µM)
This compoundE. faecalis8
Related Hydroxy DerivativeS. aureus32

These findings suggest that modifications in the chemical structure can enhance antibacterial effectiveness .

The mechanism by which this compound exerts its biological effects appears to be multifaceted:

  • Inhibition of Tubulin Polymerization : Similar compounds have been shown to bind to tubulin at the colchicine site, disrupting microtubule formation essential for cell division.
  • Targeting STAT3 Pathway : Some derivatives inhibit phosphorylation of STAT3, a transcription factor involved in cancer progression .

Case Studies and Research Findings

A notable case study explored the dual-targeting capabilities of related benzenesulfonamide compounds:

  • Study Overview : A derivative targeting both tubulin and STAT3 exhibited an IC50 value of 0.83 µM for tubulin inhibition and 6.84 µM for STAT3 phosphorylation.
  • In Vivo Efficacy : This compound inhibited over 80% of tumor growth in xenograft models, indicating potent anticancer properties .

Properties

IUPAC Name

4-methoxy-2,5-dimethyl-N-(pyridin-2-ylmethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3S/c1-11-9-15(12(2)8-14(11)20-3)21(18,19)17-10-13-6-4-5-7-16-13/h4-9,17H,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEKBBMNFRCYOLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)NCC2=CC=CC=N2)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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